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Compound of Interest

Compound Name: DMH2

Cat. No.: B607155 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Bone Morphogenetic Protein (BMP)

type I receptor inhibitor, DMH2, with other notable compounds in its class, including DMH1,

LDN-193189, and K02288. The information presented herein is intended to assist researchers

in making informed decisions for their drug development and discovery programs.

Introduction to DMH2 and its Analogs
DMH2 is a potent antagonist of the BMP signaling pathway, primarily targeting the Activin

receptor-like kinase 2 (ALK2), a type I BMP receptor. Dysregulation of the BMP-ALK2 signaling

pathway is implicated in various diseases, including cancer and fibrodysplasia ossificans

progressiva (FOP). Consequently, small molecule inhibitors of ALK2, such as DMH2 and its

analogs, are of significant interest for therapeutic development. This guide will delve into the

comparative efficacy, selectivity, and mechanisms of action of these compounds, supported by

available experimental data.

Data Presentation: A Quantitative Comparison
The following table summarizes the inhibitory activity (IC50/Kᵢ in nM) of DMH2 and similar

compounds against a panel of BMP and other related receptors. This data provides a

quantitative basis for comparing the potency and selectivity of these inhibitors.
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Compoun
d

ALK1
(nM)

ALK2
(nM)

ALK3
(nM)

ALK5
(nM)

ALK6
(nM)

VEGFR2
(nM)

DMH2 - 43 (Kᵢ) 5.4 (Kᵢ) 1690 (IC₅₀) <1 (Kᵢ) >10,000

DMH1 ~650 108 (IC₅₀) ~2000 >10,000 - >10,000

LDN-

193189
1.2 0.8 5.3 >500 16.7 >10,000

K02288 ~1-2 ~1-2 5-34 321 5-34 >10,000

Note: IC50 and Kᵢ values are compiled from various sources and experimental conditions,

which may lead to some variability. Direct comparison should be made with caution.

Comparative Efficacy and Selectivity
DMH2 demonstrates potent inhibition of ALK2, ALK3, and ALK6. Notably, it shows weaker

activity against ALK5 (a TGF-β type I receptor), suggesting a degree of selectivity for the BMP

pathway over the TGF-β pathway. In cellular assays, DMH2 has been shown to be more potent

than DMH1 in downregulating the expression of Id1, a downstream target of BMP signaling,

and in inhibiting the growth of non-small cell lung cancer (NSCLC) cells.

DMH1 is recognized for its high selectivity for BMP type I receptors over other kinases,

including VEGFR2.[1] While less potent than DMH2 in some cellular assays, its selectivity

profile makes it a valuable tool for specifically probing the role of BMP signaling.[1] In vivo,

DMH1 has been shown to reduce tumor growth in a mouse xenograft model of lung cancer.[1]

LDN-193189 is a highly potent inhibitor of ALK2 and ALK3, with an IC50 in the low nanomolar

range.[2] It is a widely used research tool for studying BMP signaling. However, it exhibits some

cross-reactivity with other kinases.

K02288 is another potent inhibitor of ALK1 and ALK2, with a similar potency to LDN-193189.[3]

Importantly, kinome-wide selectivity profiling has suggested that K02288 has a more favorable

selectivity profile than LDN-193189, with fewer off-target effects.[3]
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Signaling Pathway and Experimental Workflow
Visualizations
To further elucidate the mechanisms and experimental approaches discussed, the following

diagrams are provided.
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Caption: The BMP-SMAD signaling pathway and the point of inhibition by DMH2 and similar

compounds.
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Caption: A generalized experimental workflow for comparing the efficacy of ALK2 inhibitors.
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Experimental Protocols
Biochemical Kinase Assay (ADP-Glo™ Kinase Assay -
General Protocol)
This assay quantifies kinase activity by measuring the amount of ADP produced during the

kinase reaction.

Materials:

Purified ALK2 enzyme

Substrate (e.g., Myelin Basic Protein)

ATP

Test compounds (DMH2 and analogs)

ADP-Glo™ Kinase Assay Kit (Promega)

Microplate reader

Procedure:

Prepare a reaction mixture containing the kinase, substrate, and buffer.

Add the test compound at various concentrations.

Initiate the kinase reaction by adding ATP.

Incubate at the optimal temperature for the enzyme (typically 30°C) for a defined period

(e.g., 60 minutes).

Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

Incubate for 40 minutes at room temperature.

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent

signal.
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Incubate for 30 minutes at room temperature.

Measure the luminescence using a microplate reader.

Calculate the IC50 values by plotting the percentage of inhibition against the compound

concentration.

Cell-Based Viability Assay (MTT Assay - General
Protocol)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

Materials:

Cancer cell line (e.g., A549 lung cancer cells)

Cell culture medium and supplements

Test compounds

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

96-well plates

Microplate reader

Procedure:

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

Treat the cells with various concentrations of the test compounds and a vehicle control.

Incubate for a specified period (e.g., 48-72 hours).

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to

reduce the MTT to formazan crystals.
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Remove the medium containing MTT.

Add the solubilization solution to each well to dissolve the formazan crystals.

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle-treated control and determine

the IC50 values.

In Vivo Tumor Xenograft Model (General Protocol)
This model is used to evaluate the anti-tumor efficacy of the compounds in a living organism.

Materials:

Immunocompromised mice (e.g., nude or SCID mice)

Cancer cell line

Test compounds formulated for in vivo administration

Calipers for tumor measurement

Procedure:

Subcutaneously inject a suspension of cancer cells into the flank of the mice.

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

Randomize the mice into treatment and control groups.

Administer the test compounds and a vehicle control to the respective groups via a suitable

route (e.g., intraperitoneal injection or oral gavage) at a predetermined dosing schedule.

Measure the tumor volume using calipers at regular intervals throughout the study.

Monitor the body weight and overall health of the mice.
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At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

weight measurement, histological examination).

Compare the tumor growth in the treatment groups to the control group to assess the in vivo

efficacy of the compounds.

Conclusion
The selection of an appropriate ALK2 inhibitor for research or therapeutic development

depends on the specific requirements of the study. DMH2 offers a potent and relatively

selective option for targeting the BMP pathway. DMH1 provides a more selective tool for basic

research, while LDN-193189 and K02288 represent highly potent inhibitors, with K02288

potentially offering a better selectivity profile. The data and protocols presented in this guide

are intended to provide a solid foundation for the comparative evaluation of these and other

similar compounds. Researchers are encouraged to adapt and optimize the provided

methodologies to suit their specific experimental needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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